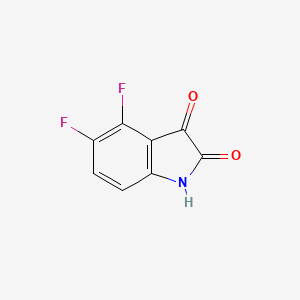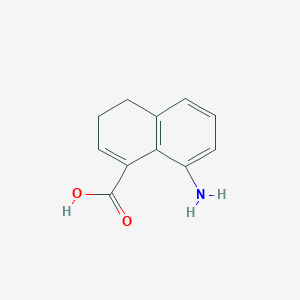![molecular formula C13H17N B15070762 3',4'-Dihydro-2'H-spiro[cyclobutane-1,1'-naphthalen]-2-amine](/img/structure/B15070762.png)
3',4'-Dihydro-2'H-spiro[cyclobutane-1,1'-naphthalen]-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3’,4’-Dihydro-2’H-spiro[cyclobutane-1,1’-naphthalen]-2-amine is a complex organic compound characterized by a spirocyclic structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3’,4’-Dihydro-2’H-spiro[cyclobutane-1,1’-naphthalen]-2-amine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from a naphthalene derivative, the introduction of a cyclobutane ring can be achieved through cycloaddition reactions. The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure the desired product formation.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and high-throughput screening can be employed to streamline the production process. Additionally, purification methods like crystallization and chromatography are used to obtain the compound in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
3’,4’-Dihydro-2’H-spiro[cyclobutane-1,1’-naphthalen]-2-amine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
3’,4’-Dihydro-2’H-spiro[cyclobutane-1,1’-naphthalen]-2-amine has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of biochemical pathways and molecular interactions.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3’,4’-Dihydro-2’H-spiro[cyclobutane-1,1’-naphthalen]-2-amine involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to desired effects. For example, in medicinal chemistry, the compound may bind to receptors or enzymes, altering their activity and resulting in therapeutic outcomes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3’,4’-Dihydro-2’H-spiro[cyclobutane-1,1’-naphthalen]-3’-one
- 3’,4’-Dihydro-2’H-spiro[indoline-3,1’-isoquinolin]-2-ones
Uniqueness
3’,4’-Dihydro-2’H-spiro[cyclobutane-1,1’-naphthalen]-2-amine is unique due to its specific spirocyclic structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in various scientific fields.
Eigenschaften
Molekularformel |
C13H17N |
|---|---|
Molekulargewicht |
187.28 g/mol |
IUPAC-Name |
spiro[2,3-dihydro-1H-naphthalene-4,2'-cyclobutane]-1'-amine |
InChI |
InChI=1S/C13H17N/c14-12-7-9-13(12)8-3-5-10-4-1-2-6-11(10)13/h1-2,4,6,12H,3,5,7-9,14H2 |
InChI-Schlüssel |
VTXPMARAOFGHLQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2=CC=CC=C2C3(C1)CCC3N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



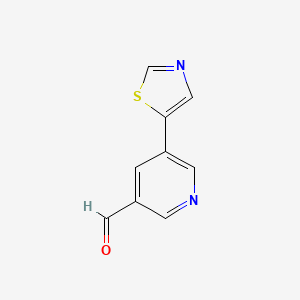
![8-Amino-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B15070692.png)
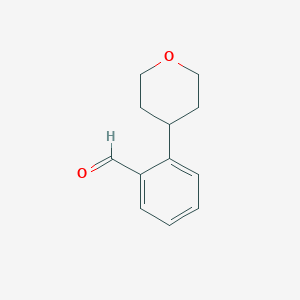
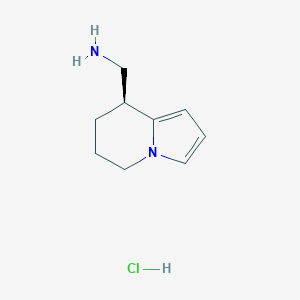


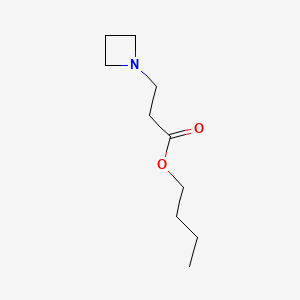
![1,2,3,5-Tetrahydrobenzo[e][1,4]oxazepine hydrochloride](/img/structure/B15070728.png)

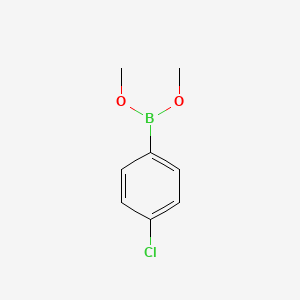
![1-(7-Methoxy-1H-pyrazolo[3,4-c]pyridin-1-yl)ethan-1-one](/img/structure/B15070749.png)
